6,8,11,14-Eicosatetraenoic acid, 5-oxo-

Description

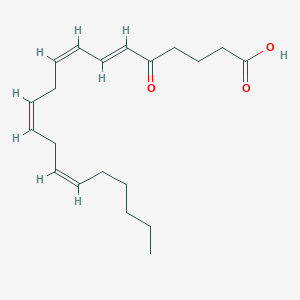

Structure

3D Structure

Properties

CAS No. |

126432-17-5 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+ |

InChI Key |

MEASLHGILYBXFO-SSTLJLGOSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

physical_description |

Solid |

Synonyms |

5-KETE 5-keto-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer 5-oxo-6,8,11,14-ETE 5-oxo-eicosatetraenoate 5-oxoETE |

Origin of Product |

United States |

Biosynthesis and Intracellular Formation of 5 Oxoete

Enzymatic Pathways and Key Enzymes

The formation of 5-Oxoete from 5S-HETE is mediated by a single key enzyme.

Role of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is the enzyme primarily responsible for the conversion of 5S-HETE to 5-Oxoete. karger.comnih.govwikipedia.org This enzyme is a microsomal NADP+-dependent dehydrogenase. nih.govwikipedia.orgresearchgate.net 5-HEDH is found in a variety of cell types, including inflammatory cells such as neutrophils, eosinophils, basophils, and monocytes, as well as structural cells like epithelial cells, smooth muscle cells, and endothelial cells. karger.comnih.govresearchgate.netnih.govresearchgate.netnih.gov It acts as a regulator and promoter of the influence of 5-lipoxygenase metabolites on cell function. wikipedia.org The reaction catalyzed by 5-HEDH is reversible, meaning it can also convert 5-Oxoete back to 5S-HETE in the presence of NADPH. nih.govwikipedia.orgencyclopedia.pub

Substrate Specificity of 5-HEDH (e.g., 5S-HETE)

5-HEDH exhibits high selectivity for its substrate, 5S-HETE. karger.comnih.govwikipedia.orgresearchgate.netportlandpress.com Studies have shown that the enzyme efficiently oxidizes long-chain unsaturated fatty acids possessing a hydroxyl residue at carbon 5 in the S configuration and a trans double bond at carbon 6 to their corresponding 5-oxo products. wikipedia.orgresearchgate.netnih.gov While 5S-HETE is the best substrate, other 5S-hydroxyl-6-trans unsaturated fatty acids can also be metabolized, albeit with somewhat lesser efficiency. wikipedia.orgnih.gov Conversely, 5-HEDH has little to no ability to metabolize the R stereoisomer of 5-HETE (5R-HETE), nor does it efficiently oxidize eicosanoids like LTB4, which has a 5S-hydroxyl group but a cis double bond at the 6-position. nih.govwikipedia.orgresearchgate.netencyclopedia.pub Substrates containing less than 16 carbons are also not substantially metabolized. nih.gov

Research findings on 5-HEDH substrate specificity:

| Substrate | Metabolism by 5-HEDH | Relative Efficiency (compared to 5S-HETE) | References |

| 5S-HETE | High | 100% | karger.comnih.govwikipedia.orgportlandpress.com |

| 5R-HETE | Little or None | Very Low | nih.govwikipedia.orgencyclopedia.pub |

| LTB4 | No | 0% | wikipedia.orgresearchgate.net |

| 5S-hydroxy-eicosapentaenoic acid | Efficient | ~80% | researchgate.netnih.gov |

| 5S-hydroxy-eicosatrienoic acid | Efficient | ~80% | researchgate.netnih.gov |

| 5S-hydroxy-eicosadeinoic acid | Oxidized | 40-50% (C16-C20 Δ6,8) | researchgate.netnih.gov |

| 5S-hydroxy-eicosamonoenoic acid | Oxidized | Not specified relative to 5S-HETE | wikipedia.org |

| 5S-hydroxy-octadecadienoic acid | Oxidized | Not specified relative to 5S-HETE | wikipedia.org |

| 5S,15S-dihydroxyeicosatetraenoic acid | Oxidized | Not specified relative to 5S-HETE | wikipedia.orgresearchgate.net |

| 6-trans isomer of LTB4 | Oxidized | Less rapid than 5S-HETE | nih.govwikipedia.orgresearchgate.net |

| Substrates < 16 carbons | Not substantial | Very Low | nih.gov |

Cofactor Requirements and Regulation by NADP+

5-HEDH is an NADP+-dependent enzyme, requiring NADP+ as an obligatory cofactor for the oxidation of 5S-HETE to 5-Oxoete. karger.comnih.govresearchgate.netnih.govportlandpress.comnih.govnih.gov The synthesis of 5-Oxoete is highly dependent on the intracellular concentration of NADP+. nih.govresearchgate.netnih.govnih.govnih.gov In resting cells, NADP+ is typically present at low intracellular concentrations, which limits the basal synthesis of 5-Oxoete. nih.govresearchgate.netnih.govportlandpress.comnih.govnih.gov The enzyme shows a high selectivity for NADP+ over NAD+ as a cofactor, with approximately 10000-fold selectivity observed in some studies. nih.gov

Regulation of 5-Oxoete Synthesis

The rate of 5-Oxoete synthesis is not solely dependent on the presence of 5-HEDH and its substrate but is also tightly regulated by the intracellular environment, particularly the balance between NADP+ and NADPH.

Influence of Cellular Redox Environment (e.g., NADPH/NADP+ Ratio)

The synthesis of 5-Oxoete is significantly influenced by the cellular redox environment, specifically the ratio of NADP+ to NADPH. karger.comnih.govresearchgate.netresearchgate.netnih.govnih.gov Since 5-HEDH is reversible and utilizes NADP+ for the forward reaction (5S-HETE to 5-Oxoete) and NADPH for the reverse reaction (5-Oxoete to 5S-HETE), the relative levels of these cofactors dictate the direction and extent of the reaction. nih.govwikipedia.orgencyclopedia.pub A high intracellular ratio of NADP+ to NADPH favors the oxidation of 5S-HETE to 5-Oxoete, whereas a low ratio, typical of resting cells with high NADPH levels, suppresses 5-Oxoete formation and favors its reduction back to 5S-HETE. nih.govwikipedia.orgnih.govencyclopedia.pub This ratio is maintained by enzymes like glucose-6-phosphate dehydrogenase (G6PD), which is involved in the production of NADPH through the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.govportlandpress.com

Data on the influence of NADP+/NADPH ratio on 5-Oxoete synthesis:

| Cellular State | NADP+/NADPH Ratio | 5-Oxoete Synthesis | References |

| Resting Cells | Low | Limited/Suppressed | nih.govresearchgate.netnih.govportlandpress.com |

| Oxidative Stress | Increased | Dramatically Increased | karger.comnih.govresearchgate.netnih.govnih.gov |

| Respiratory Burst | Increased | Dramatically Increased | karger.comnih.govresearchgate.netnih.gov |

| Cell Death | Increased | Dramatically Increased | karger.comnih.govresearchgate.netnih.gov |

Note: The exact NADP+/NADPH ratio varies depending on cell type and stimulus.

Stimulation by Oxidative Stress

Oxidative stress is a potent stimulus for increasing 5-Oxoete synthesis. karger.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govportlandpress.comresearchgate.netwikipedia.orgresearchgate.net Conditions that promote the oxidation of NADPH to NADP+, such as the respiratory burst in phagocytic cells (e.g., neutrophils, eosinophils, and monocytes) and general oxidative stress in various cell types, lead to a dramatic increase in intracellular NADP+ levels. karger.comnih.govresearchgate.netnih.gov This elevation in NADP+ shifts the NADP+/NADPH ratio, thereby strongly stimulating the 5-HEDH-catalyzed oxidation of 5S-HETE and consequently increasing 5-Oxoete formation. nih.govresearchgate.netresearchgate.netnih.govnih.gov For example, exposure of cells to hydrogen peroxide (H2O2) or activation of NADPH oxidase can increase the NADP+/NADPH ratio and stimulate 5-Oxoete synthesis. nih.govresearchgate.netnih.govnih.govoup.com Cell death, which is often accompanied by oxidative stress, also promotes a significant increase in 5-Oxoete synthesis. karger.comnih.govresearchgate.netresearchgate.netnih.gov

Stimulation by Respiratory Burst in Phagocytic Cells

Activation of the respiratory burst in phagocytic cells, including eosinophils, neutrophils, and monocytes, dramatically increases intracellular NADP+ levels, thereby stimulating 5-oxo-ETE synthesis. nih.govkarger.comnih.govresearchgate.netportlandpress.comnih.gov The respiratory burst, triggered by stimuli such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or the engulfment of microorganisms, activates NADPH oxidase-2 (NOX2), leading to the rapid oxidation of NADPH to NADP+. nih.govportlandpress.com This increased availability of NADP+ favors the 5-HEDH-catalyzed oxidation of 5S-HETE to 5-oxo-ETE. nih.govportlandpress.com Studies have shown that activating the respiratory burst in human neutrophils with PMA significantly shifts the metabolism of 5S-HETE towards 5-oxo-ETE formation. nih.govnih.gov Similar stimulation of 5-oxo-ETE synthesis by respiratory burst activation has been observed in other phagocytic cells like eosinophils and monocytes. nih.govnih.gov

Link to Cellular Apoptosis and Cell Death

Cell death, particularly apoptosis, is another condition that significantly enhances 5-oxo-ETE synthesis. nih.govkarger.comnih.govresearchgate.net Neutrophils undergoing spontaneous apoptosis exhibit a dramatically increased ability to synthesize 5-oxo-ETE. nih.govnih.govportlandpress.com This is accompanied by oxidative stress and a substantial increase in the intracellular ratio of NADP+ to NADPH. nih.govresearchgate.net The synthesis of 5-oxo-ETE from dying cells may hold significance in inflammatory and damaged tissues, potentially contributing to the infiltration of inflammatory cells and the exacerbation of the inflammatory response. karger.com Studies also suggest that 5-oxo-ETE synthesis is enhanced in dying tumor cells. nih.govresearchgate.netoup.com

Transcellular Biosynthesis Mechanisms

5-Oxo-ETE can also be formed through transcellular biosynthesis, a process involving the interaction between different cell types. wikipedia.orgnih.govencyclopedia.pubkarger.comnih.govresearchgate.net Cells that express active 5-lipoxygenase (5-LO) and produce 5S-HETE but have low 5-HEDH activity (often due to high NADPH/NADP+ ratios) can release 5S-HETE to the extracellular environment. wikipedia.orgencyclopedia.pub Nearby cells that possess high levels of 5-HEDH activity and lower NADPH/NADP+ ratios can then take up the released 5S-HETE and convert it to 5-oxo-ETE. wikipedia.orgencyclopedia.pub This transcellular production has been demonstrated in vitro with human neutrophils (5S-HETE producers) and various oxidizing cells, including human PC-3 prostate cancer cells, platelets, and monocyte-derived dendritic cells. wikipedia.orgencyclopedia.pub Structural cells like epithelial and endothelial cells, which typically lack 5-LO activity, can synthesize 5-oxo-ETE from inflammatory cell-derived 5S-HETE through this mechanism. karger.com This process is theorized to occur in vivo, providing a mechanism to control or augment 5-oxo-ETE production at sites where 5-LO-rich cells interact with cells capable of oxidizing 5S-HETE. encyclopedia.pub

Alternative and Non-Enzymatic Formation Pathways

While the 5-HEDH-catalyzed oxidation of 5S-HETE is considered the primary route, alternative enzymatic and non-enzymatic pathways for 5-oxo-ETE formation have also been identified. wikipedia.orgencyclopedia.pubwikipedia.org

Formation from 5-HpETE by Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2S1)

5-Oxo-ETE can be formed directly from 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE) through the action of certain cytochrome P450 (CYP) enzymes. wikipedia.orgencyclopedia.pubwikipedia.org Dioxin-inducible human CYP enzymes, including CYP1A1, CYP1A2, CYP1B1, and particularly CYP2S1, have been shown to convert 5S-HpETE to 5-oxo-ETE. wikipedia.orgencyclopedia.pubwikipedia.orgnih.govwikiwand.com These enzymes can metabolize fatty acid hydroperoxides into their corresponding oxo derivatives. nih.gov

Heme-Mediated Dehydration of Hydroperoxy Fatty Acids

Non-enzymatic formation of 5-oxo-ETE can occur through the heme-mediated dehydration of hydroperoxy fatty acids, such as 5-HpETE. wikipedia.orgnih.govencyclopedia.pubwikipedia.orgnih.gov Hydroperoxy polyunsaturated fatty acids are known to undergo dehydration to form corresponding oxo fatty acids, especially in the presence of heme compounds. nih.govnih.gov This mechanism likely contributes to the non-enzymatic formation of 5-oxo-ETE under conditions where HpETEs accumulate. nih.gov

Macrophage Cytosolic Protein-Catalyzed Conversion

In murine macrophages, a distinct pathway for 5-oxo-ETE biosynthesis from 5-HpETE has been identified, catalyzed by a cytosolic protein with an approximate molecular weight of 50-60 kilodaltons. wikipedia.orgencyclopedia.pubwikipedia.orgnih.gov This protein efficiently converts both 5(S)-HpETE and 5(R)-HpETE to 5-oxo-ETE and is heat and protease labile, distinguishing it from the heme-mediated process. nih.gov This novel pathway in murine macrophages is consistent with the reduction of a 5-hydroperoxy group to an intermediate alkoxy radical, which is subsequently oxidized to the 5-oxo product. nih.gov This mechanism allows for the efficient conversion of racemic 5-HpETE, potentially derived from free radical oxidation of arachidonic acid, into 5-oxo-ETE. nih.gov

Identification of 5-Oxoete-Producing Cell Types and Tissues

5-HEDH activity, and thus the potential to produce 5-Oxo-ETE, is widely distributed among various cell types. researchgate.netnih.govnih.gov Studies examining the ability of cells or cell microsomes to produce 5-Oxo-ETE from 5S-HETE have identified numerous producing cell types. wikipedia.org

Inflammatory Cells

Numerous inflammatory cell types have been identified as producers of 5-Oxo-ETE, particularly under conditions of oxidative stress or activation. wikipedia.orgencyclopedia.pub These include:

Neutrophils: Human neutrophils are significant producers of 5-Oxo-ETE, especially when the respiratory burst is activated. karger.comnih.govcaymanchem.com Early studies on 5-Oxo-ETE biosynthesis were conducted in human neutrophils. karger.comacs.org

Eosinophils: Eosinophils are highly responsive to 5-Oxo-ETE and are also capable of its synthesis, particularly with activation of the respiratory burst. karger.comnih.govnih.gov

Monocytes: Monocytes have been shown to produce 5-Oxo-ETE, with synthesis increased under oxidative stress. karger.comnih.govencyclopedia.pub

Basophils: Basophils also possess the ability to produce 5-Oxo-ETE. karger.comencyclopedia.pub

B-lymphocytes: B-lymphocytes have been identified as 5-Oxo-ETE-producing cells. wikipedia.orgresearchgate.netencyclopedia.pub

Dendritic Cells: Monocyte-derived dendritic cells are capable of 5-Oxo-ETE production. wikipedia.orgnih.govresearchgate.netencyclopedia.pub

Platelets: Platelets have been found to produce 5-Oxo-ETE, including through transcellular biosynthesis using 5S-HETE from other cells like neutrophils. wikipedia.orgnih.govresearchgate.netencyclopedia.pub

Structural Cells

Structural cells in various tissues have also been shown to produce 5-Oxo-ETE, often through transcellular biosynthesis utilizing 5S-HETE released by inflammatory cells. karger.comwikipedia.orgresearchgate.net Identified structural cell types include:

Airway Epithelial Cells: These cells can synthesize 5-Oxo-ETE, particularly in response to oxidative stress. wikipedia.orgnih.govresearchgate.net Studies have shown 5-Oxo-ETE formation in epithelial cells of nasal polyps. karger.com

Smooth Muscle Cells: Airway smooth muscle cells and vascular smooth muscle cells have been found to possess 5-HEDH activity and produce 5-Oxo-ETE. wikipedia.orgresearchgate.netnih.govresearchgate.net

Endothelial Cells: Vascular endothelial cells are also among the structural cells capable of producing 5-Oxo-ETE. wikipedia.orgresearchgate.netnih.govresearchgate.net

Skin Keratinocytes: Keratinocytes in the skin have been identified as 5-Oxo-ETE producers. wikipedia.orgresearchgate.netresearchgate.netencyclopedia.pub

The ability of structural cells to produce 5-Oxo-ETE, especially via transcellular biosynthesis, suggests they can contribute to the inflammatory environment by converting inflammatory cell-derived mediators. karger.com

Cancer Cell Lines

Various human cancer cell lines have been shown to produce 5-Oxo-ETE. karger.comwikipedia.orgresearchgate.netencyclopedia.pub This production can occur directly or through transcellular biosynthesis in co-culture with 5-lipoxygenase-expressing inflammatory cells. wikipedia.orgresearchgate.net Cancer cell lines identified as 5-Oxo-ETE producers include those derived from:

Prostate Cancer: Prostate cancer cell lines, such as PC3 cells, can synthesize 5-Oxo-ETE, including through transcellular biosynthesis with neutrophils. wikipedia.orgresearchgate.netnih.govencyclopedia.pub

Breast Cancer: Cell lines from breast cancer have demonstrated 5-HEDH activity and 5-Oxo-ETE production. researchgate.netencyclopedia.pubnih.govnih.gov

Lung Cancer: Lung cancer cell lines are also known to produce 5-Oxo-ETE. researchgate.netencyclopedia.pubnih.govnih.gov

Colon Cancer: Cell lines derived from colon cancer have been reported to produce 5-Oxo-ETE. researchgate.netencyclopedia.pub

Pancreatic Cancer: Pancreatic cancer cell lines express enzymes involved in the pathway and can produce 5-Oxo-ETE. wikipedia.orgencyclopedia.pubnih.govnih.gov

The production of 5-Oxo-ETE by cancer cells and its potential role in tumor progression are areas of ongoing research. wikipedia.orgnih.govnih.gov

Here is a summary of 5-Oxo-ETE producing cell types:

| Cell Type Category | Specific Cell Types |

| Inflammatory Cells | Neutrophils, Eosinophils, Monocytes, Basophils, B-lymphocytes, Dendritic Cells, Platelets |

| Structural Cells | Airway Epithelial Cells, Smooth Muscle Cells, Endothelial Cells, Skin Keratinocytes |

| Cancer Cell Lines | Prostate, Breast, Lung, Colon, Pancreatic Cancer Cells |

Metabolic Inactivation and Catabolism of 5 Oxoete

Enzymatic Degradation Pathways

Enzymatic processes represent a primary mechanism for the degradation of 5-Oxo-ETE, leading to the formation of various metabolites.

A major pathway for the metabolism of 5-Oxo-ETE in human neutrophils is ω-oxidation, resulting in the formation of 5-Oxo-20-HETE. karger.comnih.govaai.org This reaction is catalyzed by enzymes such as LTB4 20-hydroxylase, also known as CYP4F3. karger.comaai.orgnih.gov In human neutrophils, this pathway is considered the major route for 5-Oxo-ETE metabolism. karger.com Murine macrophages also metabolize 5-Oxo-ETE through ω-oxidation, although they produce 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid instead of the 20-hydroxy metabolite seen in human neutrophils. karger.comnih.govnih.govnih.gov The ω-oxidation of 5-Oxo-ETE to 5-Oxo-20-HETE leads to a significant reduction in its biological potency. aai.org

Human neutrophils possess a Ca++/calmodulin-dependent Δ6-reductase enzyme located in the cytosolic fraction that converts 5-Oxo-ETE to its 6,7-dihydro metabolite, 5-Oxo-8,11,14-eicosatrienoic acid. nih.govnih.gov This reduction of the 6,7-double bond requires NADPH as a cofactor. nih.gov The conversion of 5-Oxo-ETE to 6,7-dihydro-5-oxo-ETE results in a dramatic loss of biological activity, with the dihydro metabolite being significantly less potent in mobilizing calcium in neutrophils. nih.gov Murine macrophages also exhibit eicosanoid Δ6-reductase activity, forming 6,7-dihydro metabolites, specifically 18- and 19-hydroxy derivatives of 5-oxo-8,11,14-eicosatrienoic acid. nih.govnih.gov

5-Oxo-ETE can undergo conjugation with glutathione (B108866) (GSH). In murine macrophages and human platelets, the enzyme LTC4 synthase can convert 5-Oxo-ETE to a 7-glutathionyl conjugate known as FOG7 (5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid). karger.comnih.govnih.govresearchgate.net This conjugation is catalyzed by membrane-bound LTC4 synthase, which can recognize 5-Oxo-ETE as an electrophilic substrate. nih.gov While non-enzymatic conjugation of 5-Oxo-ETE with glutathione can occur at alkaline pH, producing a 9-glutathionyl conjugate (FOG9), this product lacks significant biological activity. karger.comcaymanchem.com In contrast, FOG7, formed by LTC4 synthase, has been reported to retain some biological activity, such as inducing chemoattractant effects and actin polymerization in human neutrophils and eosinophils, although these actions may not be mediated by the OXE receptor. karger.comnih.govnih.govresearchgate.netontosight.ai

Interactive Table 1: Enzymatic Degradation Pathways of 5-Oxo-ETE

| Pathway | Enzyme(s) Involved | Metabolite(s) Formed | Cell Type(s) | Effect on Biological Activity |

| ω-Oxidation | CYP4F3/LTB4 20-hydroxylase | 5-Oxo-20-HETE | Human Neutrophils | Significantly Reduced |

| ω-Oxidation | Specific Cytochrome P450 (presumably) | 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid | Murine Macrophages | Reduced |

| 6,7-Dihydro Reduction | Δ6-reductase | 6,7-dihydro-5-oxo-ETE (5-Oxo-8,11,14-eicosatrienoic acid) | Human Neutrophils, Murine Macrophages | Dramatically Reduced |

| Glutathione Conjugation | LTC4 synthase | FOG7 (5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid) | Murine Macrophages, Human Platelets | Retains some activity |

| Glutathione Conjugation | Non-enzymatic | FOG9 (9-glutathionyl conjugate) | In vitro at alkaline pH | No significant activity |

6,7-Dihydro Reduction to 5-Oxo-8,11,14-eicosatrienoic Acid

Reversibility of 5-HEDH Activity (Conversion back to 5S-HETE)

5-Oxo-ETE is synthesized from 5S-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. karger.comnih.govresearchgate.netnih.gov Interestingly, 5-HEDH is a reversible enzyme and can reduce 5-Oxo-ETE back to its precursor, 5S-HETE, in the presence of NADPH. karger.comnih.govnih.gov While this reaction is reversible, the oxidation of 5S-HETE to 5-Oxo-ETE is generally favored, as the Vmax for the ketoreductase reaction (5-Oxo-ETE to 5S-HETE) is lower than that for the dehydrogenase reaction (5S-HETE to 5-Oxo-ETE). nih.gov The conversion of 5-Oxo-ETE back to 5S-HETE results in a substantial loss of biological activity, as 5S-HETE has only about 1% of the potency of 5-Oxo-ETE in stimulating cells. nih.gov

Incorporation into Cellular Lipids

Similar to its precursor 5S-HETE, 5-Oxo-ETE can be incorporated into cellular lipids, particularly in neutrophils. karger.comnih.govnih.gov This process may serve as a mechanism for storing the eicosanoid or potentially altering membrane properties. wikipedia.orgjci.org Studies have shown that 5-Oxo-ETE can be incorporated into cellular lipids in neutrophils, although perhaps not as efficiently as 5-HETE. nih.govnih.gov This incorporation could sequester 5-Oxo-ETE, thereby reducing its availability to interact with its receptor and exert its biological effects.

Identification of Metabolites and Their Biological Activity

The metabolism of 5-Oxo-ETE yields a variety of products, and the biological activity of these metabolites has been investigated to understand how the cell terminates the signaling effects of 5-Oxo-ETE. As discussed, ω-oxidation to 5-Oxo-20-HETE significantly reduces potency. aai.org Similarly, the 6,7-dihydro reduction to 5-Oxo-8,11,14-eicosatrienoic acid leads to a dramatic loss of activity. nih.gov

In murine macrophages, ω-oxidation produces 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid. karger.comnih.govnih.govnih.gov Studies have shown that none of these novel omega-1 and omega-2 oxidized metabolites were found to elevate intracellular calcium release, suggesting that this metabolic pathway in murine macrophages also results in the inactivation of 5-Oxo-ETE. nih.gov

Other lipoxygenase pathways can also metabolize 5-Oxo-ETE. For instance, 12-lipoxygenase in platelets and 15-lipoxygenase in eosinophils can convert 5-Oxo-ETE to 5-oxo-12-HETE and 5-oxo-15-HETE, respectively. karger.comnih.gov Metabolism by these pathways also reduces biological activity; 5-oxo-12-HETE is reported to be devoid of calcium mobilization activity and acts as a weak antagonist of 5-Oxo-ETE. karger.comnih.govwikipedia.org 5-oxo-15-HETE is about one-third as potent as 5-oxo-ETE in stimulating cells. wikipedia.org

The glutathione conjugate FOG7, formed by LTC4 synthase, retains some chemoattractant effects and stimulates actin polymerization in neutrophils and eosinophils, but without inducing calcium mobilization, suggesting its effects may not be mediated via the OXE receptor. karger.comnih.govnih.govresearchgate.netontosight.ai

Interactive Table 2: Identified Metabolites of 5-Oxo-ETE and Their Activity

| Metabolite | Pathway of Formation | Biological Activity (relative to 5-Oxo-ETE) |

| 5-Oxo-20-HETE | ω-Oxidation (e.g., by CYP4F3) | Nearly 100 times less potent aai.org |

| 6,7-dihydro-5-oxo-ETE (5-Oxo-8,11,14-eicosatrienoic acid) | Δ6-reductase | 1000 times less potent nih.gov |

| 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid | ω-Oxidation and 6,7-dihydro reduction | Do not elevate intracellular calcium nih.gov |

| FOG7 (5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid) | Conjugation with Glutathione (by LTC4 synthase) | Chemoattractant/actin polymerization karger.comresearchgate.net |

| 5S-HETE | Reduction by 5-HEDH | About 1% of the potency nih.gov |

| 5-oxo-12-HETE | 12-lipoxygenase metabolism | Devoid of calcium mobilization, weak antagonist karger.comnih.govwikipedia.org |

| 5-oxo-15-HETE | 15-lipoxygenase metabolism | About one-third as potent wikipedia.org |

Metabolism of 5-Oxo-ETE by these diverse pathways generally leads to products with significantly reduced or altered biological activity compared to the parent compound, effectively contributing to the termination of its signaling functions.

Molecular Mechanism of Action of 5 Oxoete

The Oxoeicosanoid Receptor 1 (OXER1/OXE-R)

The biological actions of 5-oxo-ETE are predominantly mediated by a specific cell surface receptor, known as the oxoeicosanoid receptor 1 (OXER1). nih.govwikipedia.orgnih.gov

Receptor Identification and Characterization

OXER1, also referred to as OXE-R, GPR170, TG1019, or R527, is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orggenecards.orgguidetopharmacology.orgwikigenes.org It was identified and subsequently deorphanized as the specific receptor for 5-oxo-ETE. wikigenes.orgacs.orgresearchgate.net Structurally, OXER1 belongs to the Class A GPCRs and shares homology with the hydroxy-carboxylic acid (HCA) receptor family, which includes HCA1, HCA2, and HCA3, as well as GPR31. wikipedia.orggenecards.org The gene encoding human OXER1 is located on chromosome 2p21. wikipedia.org Characterization studies, including cloning and binding assays, have confirmed its identity and function as a receptor for eicosanoids, particularly 5-oxo-ETE. wikigenes.org

Expression Profile across Cell Types and Tissues

OXER1 exhibits a diverse expression pattern across various cell types and tissues in humans. It is highly expressed in peripheral leukocytes, with particularly high levels found in eosinophils, and to a lesser extent in neutrophils, basophils, and monocytes. nih.govwikipedia.orgnih.govwikigenes.orgresearchgate.netuniprot.orgnih.gov Significant expression is also detected in organs such as the lung, kidney, liver, and spleen. nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org OXER1 has been identified in bronchoalveolar macrophages wikipedia.org and human steroidogenic tissues including the adrenal gland, testis, ovary, and placenta. wikipedia.orgresearchgate.net Furthermore, OXER1 expression has been observed in various human cancer cell lines and tissues, including those derived from prostate, breast, ovarian, kidney, lung, colon, and pancreatic cancers. wikipedia.orgwikigenes.orgresearchgate.netnih.govwikipedia.orgresearchgate.net The expression levels of OXER1 can be influenced by external factors, such as lipopolysaccharide (LPS) stimulation in monocytes and macrophages. nih.gov Studies have also indicated differential expression of OXER1 between different types of white blood cells and varying expression levels during the differentiation of macrophages. nih.gov

G-Protein Coupling (Gi/o-coupled) and Activation

OXER1 is primarily coupled to inhibitory G proteins of the Gi/o family. nih.govkarger.comwikipedia.orgnih.govguidetopharmacology.orgresearchgate.netwikipedia.orgnih.govaai.orgphysiology.orguniversiteitleiden.nlresearchgate.netaai.orgmybiosource.com Upon binding of 5-oxo-ETE, the receptor undergoes a conformational change that facilitates the interaction with and activation of the heterotrimeric Gi/o protein. This activation leads to the dissociation of the G protein complex into its Gαi and Gβγ subunits. wikipedia.orgwikipedia.orgaai.org Evidence supporting Gi/o coupling comes from studies showing that treatment with pertussis toxin, which ADP-ribosylates and inactivates Gi/o proteins, inhibits many of the cellular responses induced by 5-oxo-ETE. nih.govkarger.comacs.orgresearchgate.netnih.govaai.orgaai.org The Gβγ subunits released upon receptor activation are considered to be largely responsible for mediating many of the downstream intracellular signaling events triggered by OXER1. wikipedia.orgwikipedia.orgaai.org While the primary coupling is to Gi/o, some research suggests potential coupling to other G proteins like Gαq or Gα16, which can activate phospholipase C beta (PLCβ). aai.org

Receptor Binding Selectivity for 5-Oxoete and Analogs

OXER1 demonstrates high selectivity for 5-oxo-ETE as its primary ligand. nih.govnih.govnih.govpatsnap.com 5-Oxo-ETE is recognized as the most potent naturally occurring agonist for OXER1 among the 5-HETE family of metabolites. wikipedia.orgresearchgate.netwikipedia.org Studies have investigated the binding affinity and functional potency of 5-oxo-ETE and various analogs. The relative potencies for activating OXER1 and stimulating cellular responses have been reported as follows: 5-oxo-ETE exhibits the highest potency (assigned a relative value of ~100), followed by 5-oxo-15(S)-HETE (30), 5(S)-HETE (5–10), 5(S),15(S)-diHETE (1–3), 5-oxo-20-hydroxy-ETE (1–3), 5(S),20-diHETE (1), and 5,15-dioxo-ETE (<1). wikipedia.org Modifications to the structure of 5-oxo-ETE can significantly impact its activity. For instance, methylation of the carboxyl group of 5-oxo-ETE leads to a reduction in potency. aai.org Shifting the position of the 5-oxo group to the 4-position results in compounds that are inactive at OXER1. researchgate.net Conversely, polyunsaturated fatty acids such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have shown antagonistic activity against OXER1. wikigenes.org Interestingly, testosterone (B1683101) has also been reported to bind to the same binding site on OXER1 as 5-oxo-ETE, acting as an antagonist for certain 5-oxo-ETE-mediated effects, such as the inhibition of cAMP production. acs.orgresearchgate.netmdpi.com Conversely, 5-oxo-ETE has been shown to inhibit testosterone-induced calcium release. mdpi.com

Downstream Intracellular Signaling Pathways Activated by 5-Oxoete-OXER1 Axis

Activation of OXER1 by 5-oxo-ETE initiates a cascade of intracellular signaling events that mediate the diverse biological responses attributed to this eicosanoid.

Calcium Ion Mobilization Dynamics

One of the rapid and well-characterized downstream effects of 5-oxo-ETE binding to OXER1 is the mobilization of intracellular calcium ions. nih.govkarger.comguidetopharmacology.orgresearchgate.netwikipedia.orgaai.orgaai.orgnih.govmdpi.com This leads to a rapid increase in cytosolic calcium levels in various cell types that express functional OXER1, including neutrophils, eosinophils, monocytes, and cells transfected with the receptor. nih.govkarger.comguidetopharmacology.orgresearchgate.netwikipedia.orgaai.orgaai.orgnih.govmdpi.com The increase in intracellular calcium is a crucial step in mediating many of the cellular responses to 5-oxo-ETE, such as chemotaxis and degranulation. This calcium mobilization appears to be mediated, at least in part, through the activation of phospholipase C (PLC). nih.govkarger.comacs.orgnih.govaai.orgnih.gov Inhibition of PLC with pharmacological agents blocks the 5-oxo-ETE-induced calcium increase, suggesting that the pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. nih.govkarger.comacs.orgnih.gov While 5-oxo-ETE consistently induces calcium mobilization in neutrophils, its effect on calcium levels in other cell types, such as prostate cancer cells, can vary, suggesting potential differences in the downstream signaling machinery depending on the cell type. mdpi.com The Gβγ subunits released from the dissociated Gi/o protein are thought to play a significant role in activating PLC and subsequent calcium mobilization. aai.org Studies in HEK293 cells overexpressing OXER1 and coupled to Gα16 have also shown OXER1-mediated calcium increases. aai.org

Table 1: Relative Potency of OXER1 Ligands

| Compound | Relative Potency (approx.) | PubChem CID |

| 5-oxo-ETE | 100 | 5283159 |

| 5-oxo-15(S)-HETE | 30 | 53478510 |

| 5(S)-HETE | 5–10 | 5280487 |

| 5(S),15(S)-diHETE | 1–3 | 53478170 |

| 5-oxo-20-hydroxy-ETE | 1–3 | 53478511 |

| 5(S),20-diHETE | 1 | 53478171 |

| 5,15-dioxo-ETE | <1 | 53478512 |

Table 2: OXER1 Expression in Human Tissues and Cells

| Tissue/Cell Type | Expression Level (General) | Specific Examples/Notes |

| Peripheral Leukocytes | High | Eosinophils (highest), Neutrophils, Basophils, Monocytes nih.govwikipedia.orgnih.govwikigenes.orgresearchgate.netuniprot.orgnih.gov |

| Lung | High | Lung macrophages nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |

| Kidney | High | nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |

| Liver | High | nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |

| Spleen | High | nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |

| Steroidogenic Tissues | Detected | Adrenal, Testis, Ovary, Placenta wikipedia.orgresearchgate.net |

| Cancer Cells/Tissues | Detected | Prostate, Breast, Ovarian, Kidney, Lung, Colon, Pancreas wikipedia.orgwikigenes.orgresearchgate.netnih.govwikipedia.orgresearchgate.net |

| Macrophages (differentiated) | Variable | Expression levels change with differentiation and stimuli nih.gov |

| Brain | Low/Absent | wikigenes.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK-1/2, p38 MAPK)

Activation of the OXE receptor by 5-Oxoete leads to the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. karger.com This involves the activation of key MAPK components, including extracellular signal-regulated kinases 1 and 2 (ERK-1/2) and p38 MAPK. researchgate.netencyclopedia.pubnih.govfrontiersin.org Studies have demonstrated that 5-Oxoete induces the phosphorylation of ERK-1/2 in a variety of cell types, such as neutrophils, eosinophils, PC3 prostate cancer cells, and Chinese hamster ovary (CHO) cells transfected with the OXE receptor. nih.gov Similarly, significant activation of both ERK and p38 has been observed in H295R adrenocortical cells upon stimulation with 5-Oxoete. nih.govfrontiersin.org The activation of these pathways is functionally relevant, as pharmacological inhibition of MEK/ERK1/2 and p38 pathways reduces the pro-migratory effect of 5-Oxoete in H295R cells. nih.govfrontiersin.org In neutrophils and eosinophils, 5-Oxoete stimulates MAPK activation through a pathway sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. aai.org The MAPK activation induced by 5-Oxoete in neutrophils is characterized by a rapid and transient phosphorylation response. nih.gov Downstream of MAPK activation, particularly ERK, the phosphorylation of cytosolic Phospholipase A2 (cPLA2) can occur. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling cascade initiated upon activation of the OXE receptor by 5-Oxoete. karger.comresearchgate.netencyclopedia.pub Activation of OXER1 leads to the initiation of PI3K, which in turn results in the phosphorylation of the Akt signaling pathway. karger.com Research has shown that 5-Oxoete activates PI3K, leading to an elevation in the levels of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), in neutrophils. nih.gov The activation of PI3K by 5-Oxoete subsequently causes the phosphorylation of Akt. nih.govnih.gov This effect on Akt phosphorylation can be blocked by the PI3K inhibitor LY294002. nih.govnih.gov The involvement of PI3K in the chemoattractant effects of 5-Oxoete is supported by findings that LY294002 blocks this response in transfected CHO cells. nih.gov Furthermore, 5-Oxoete induces rapid activation of PI3K/Akt pathways in CHO cells expressing the OXE receptor (CHO/TG1019 cells), and inhibition of PI3K with LY294002 significantly suppresses 5-Oxoete-induced chemotaxis in these cells. nih.gov While 5-Oxoete activates ERK and p38 in H295R cells, it has been noted that it does not cause a significant effect on Akt phosphorylation in this specific cell line. nih.gov

Protein Kinase C (PKC) Isoform Involvement (e.g., PKCβ, PKCε, PKCδ, PKCζ)

Activation of the OXE receptor by 5-Oxoete involves the participation of various Protein Kinase C (PKC) isoforms. karger.comnih.govresearchgate.net The signaling cascade downstream of OXER1 activation, which includes the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), contributes to the increase in intracellular calcium concentration and the activation of conventional and novel PKC isoforms. karger.comnih.gov Specific PKC isoforms have been implicated in mediating the effects of 5-Oxoete. For instance, PKCδ has been confirmed to be involved in the activation and migration of eosinophils. karger.comresearchgate.net PKCε has been reported to play a role in mediating the proliferative effects of 5-Oxoete on prostate cancer cells. researchgate.netnih.gov Evidence also suggests the involvement of PKCζ in 5-Oxoete-induced eosinophil migration. researchgate.net The proliferative effect of 5-Oxoete on prostate cancer cells appears to be mediated through the activation of PLC-β, leading to the release of diacyl glycerol (B35011) and subsequent activation of PKCε. researchgate.netnih.gov Studies in H295R cells indicate that ERK activation by 5-Oxoete is sensitive to inhibition by a pan-PKC inhibitor but not by a classical PKC inhibitor, suggesting the involvement of novel PKC isoforms. nih.govfrontiersin.org Although H295R cells exhibit detectable phosphorylation of PKCδ, treatment with 5-Oxoete alone did not induce additional activation of this isoform. nih.govfrontiersin.org

Cytosolic Phospholipase A2 (cPLA2) Activation and Arachidonic Acid Release

5-Oxoete signaling pathways lead to the activation of cytosolic Phospholipase A2 (cPLA2). wikipedia.orgresearchgate.netencyclopedia.pub As mentioned earlier, MAPK activation, particularly ERK, can induce the phosphorylation of cPLA2, contributing to its activation. karger.comnih.gov cPLA2 is a key enzyme responsible for mediating agonist-induced arachidonic acid release from cell membrane phospholipids. nih.govmdpi.com Its activity is regulated by factors including increased intracellular calcium levels and phosphorylation by MAPK. nih.govmdpi.com Studies have shown that 5-Oxoete induces neutrophils to release preincorporated arachidonic acid. nih.gov This release is significantly enhanced by pretreatment of neutrophils with granulocyte-macrophage colony-stimulating factor (GM-CSF), indicating a synergistic interaction between these mediators at the level of phospholipid deacylation. nih.gov While cPLA2 activation in human neutrophils is known to require both extracellular Ca2+ influx and the presence of small amounts of LTB4, the direct mechanism by which 5-Oxoete triggers cPLA2 activation involves the downstream signaling cascades like the MAPK pathway. nih.govaai.org

Regulation of Cyclic AMP Production

The OXE receptor, being a Gαi/o-coupled receptor, mediates its effects, in part, by inhibiting cyclic AMP production. mybiosource.comresearchgate.net This inhibitory effect on cyclic AMP is a characteristic signaling outcome of Gαi protein activation. Research has demonstrated that 5-Oxoete inhibits cyclic AMP production. mybiosource.comresearchgate.net This inhibition can be reversed by treatment with pertussis toxin, which ADP-ribosylates and inactivates Gi proteins, confirming that the receptor's effect on cyclic AMP is mediated through Gαi coupling. researchgate.net Furthermore, studies in DU145 prostate cancer cells have shown that testosterone can impede the formation of cyclic adenosine (B11128) monophosphate induced by 5-Oxoete. karger.com

Modulation of Actin Cytoskeleton Dynamics and Polymerization

5-Oxoete is a potent modulator of actin cytoskeleton dynamics, particularly inducing actin polymerization. karger.comaai.orgnih.govnih.govnih.gov This effect is crucial for cellular processes such as chemotaxis and cell migration. researchgate.net 5-Oxoete has been shown to cause actin polymerization in neutrophils and is a very potent activator of this process in feline eosinophils and neutrophils. karger.comnih.gov In neutrophils, 5-Oxoete rapidly stimulates actin polymerization, reaching a maximal response within 20 seconds. nih.gov This rapid response is sensitive to inhibition by pertussis toxin, highlighting the involvement of Gi proteins in this process. nih.gov Homologous desensitization, where pre-exposure to 5-Oxoete reduces the subsequent response, also blocks this effect. nih.gov The potency of 5-Oxoete in stimulating actin polymerization can vary between species and cell types; for instance, its EC50 for inducing actin polymerization in feline eosinophils (approximately 0.7 nM) is considerably lower than that observed in human eosinophils. nih.gov The activation of OXER1 in white blood cells directly contributes to chemotaxis and cell migration through the induction of actin polymerization. researchgate.net Interestingly, studies have shown that testosterone can antagonize the effects of 5-Oxoete on rapid cellular responses, including actin cytoskeleton reorganization, in prostate cancer cells. researchgate.net

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 5-Oxoete (5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid) | 5283159 |

| Arachidonic Acid | 444899 |

| Cyclic AMP | 6093 |

| 5S-HETE | 5280487 |

| NADP+ | 5886 |

| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | 5280347 |

| Inositol trisphosphate (IP3) | 6751 |

| Diacylglycerol (DAG) | 10442 |

| Pertussis toxin | 24834 |

| LY294002 | 3953 |

| U73122 | 66181 |

| PD98059 | 4791 |

| LTB4 | 5280372 |

| PGD2 | 431768 |

| Testosterone | 6013 |

| PAF (Platelet-activating factor) | 431759 |

Detailed Research Findings: EC50 Values for Actin Polymerization

| Compound | Species | Cell Type | EC50 (nM) | Citation |

| 5-Oxoete | Feline | Eosinophils | 0.72 ± 0.19 | nih.gov |

| LTB4 | Feline | Eosinophils | 60 ± 31 | nih.gov |

| PGD2 | Feline | Eosinophils | 14 ± 2 | nih.gov |

| 5-Oxoete | Human | Eosinophils | ~5 | nih.gov |

| 5-Oxoete | Human | Neutrophils | 10 | nih.gov |

| 5-Oxoete | Human | Neutrophils (+ PMA) | 20 | nih.gov |

Detailed Research Findings: Pathway Activation and Inhibition

| Stimulus | Cell Type | Pathway Activated/Inhibited | Effect Observed | Inhibitor Used | Citation |

| 5-Oxoete | CHO/TG1019 | PI3K/Akt | Rapid activation, Chemotaxis | LY294002 | nih.gov |

| 5-Oxoete | CHO/TG1019 | MEK/ERK | Rapid activation, Chemotaxis (no significant effect of inhibition) | PD98059 | nih.gov |

| 5-Oxoete | CHO/TG1019 | PLC/Calcium mobilization | Activation, Chemotaxis | U73122 | nih.gov |

| 5-Oxoete | CHO/TG1019 | Gαi/o | Coupling, Chemotaxis | Pertussis toxin | nih.gov |

| 5-Oxoete | H295R Adrenocortical | ERK1/2, p38 MAPK | Significant activation, Migration | MEK/ERK1/2, p38 inhibitors | nih.govfrontiersin.org |

| 5-Oxoete | H295R Adrenocortical | PKC | Involved in ERK activation and migration | Pan-PKC inhibitor | nih.govfrontiersin.org |

| 5-Oxoete | Neutrophils | MAPK, cPLA2 | Activation | - | nih.gov |

| 5-Oxoete | Neutrophils | Cyclic AMP | Inhibition | Pertussis toxin | mybiosource.comresearchgate.net |

| 5-Oxoete | Neutrophils | Actin Polymerization | Rapid stimulation | Pertussis toxin | nih.gov |

| 5-Oxoete | Prostate Cancer Cells | PKCε | Proliferative effect | U73122 | researchgate.netnih.gov |

| 5-Oxoete | Neutrophils | PI3K | Elevates PIP3 levels | - | nih.gov |

| 5-Oxoete | Various | ERK-1/2 | Phosphorylation | - | nih.gov |

| 5-Oxoete | Various | Akt | Phosphorylation (downstream of PI3K) | LY294002 | nih.gov |

Cellular and Physiological Responses Elicited by 5 Oxoete

Effects on Inflammatory Leukocytes

5-Oxo-ETE exerts significant effects on inflammatory leukocytes, playing a role in processes such as chemotaxis, degranulation, and survival. wikipedia.orgencyclopedia.pub While it can stimulate various leukocyte types, its most potent effects are observed on human eosinophils. wikipedia.orgencyclopedia.pub

Eosinophil Responses

Eosinophils are a primary target of 5-oxo-ETE, exhibiting strong responses to this lipid mediator. nih.govresearchgate.net

5-Oxo-ETE is a highly potent chemoattractant for human eosinophils, often considered the most powerful lipid mediator in this regard. nih.govkarger.comnih.gov Studies have shown that 5-oxo-ETE is significantly stronger than other chemoattractants such as C5a, platelet-activating factor (PAF), leukotriene B4 (LTB4), or FMLP in stimulating eosinophil chemotaxis. aai.org Although slightly less potent than eotaxin on a molar basis, 5-oxo-ETE can elicit a greater maximal migratory response in human eosinophils. karger.comnih.gov

The chemotactic activity of 5-oxo-ETE on eosinophils can be enhanced synergistically by other mediators, including eotaxin, RANTES, and PAF. nih.govkarger.comnih.gov 5-Oxo-ETE not only promotes migration through untreated filters but also effectively stimulates the passage of eosinophils through Matrigel-coated filters and endothelial cell monolayers. karger.comnih.goversnet.org This transmigration involves the induction of matrix metalloproteinase (MMP)-9 release and the expression of the urokinase-type plasminogen activator receptor (uPAR), which facilitate the degradation of matrix components. karger.com In vivo studies involving intradermal injection of 5-oxo-ETE in humans have demonstrated its ability to induce the infiltration of eosinophils into the skin. wikipedia.orgkarger.comnih.gov This response was observed in both asthmatic and non-allergic subjects, although it was more pronounced in asthmatic individuals. nih.gov

Data on Eosinophil Chemotaxis:

| Chemoattractant | Relative Potency (vs. 5-oxo-ETE) | Maximal Response (vs. 5-oxo-ETE) | Synergistic Interactions |

| 5-oxo-ETE | 1x (Reference) | 1x (Reference) | Eotaxin, RANTES, PAF |

| Eotaxin | Slightly more potent (molar) | Slightly less maximal | Yes |

| RANTES | Less potent | Less maximal | Yes |

| PAF | Less potent | Less maximal | Yes |

| LTB4 | Much weaker | Much weaker | Yes |

| C5a | Much weaker | Much weaker | Yes |

| FMLP | Much weaker | Much weaker | Yes |

| PGD2 | Much weaker | Substantially less maximal | Not specified |

While 5-oxo-ETE alone may have only a modest effect on eosinophil degranulation, it significantly enhances this process, particularly when eosinophils are primed with cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govkarger.comaai.orgnih.gov Priming with GM-CSF leads to a much stronger degranulation response to 5-oxo-ETE, resulting in the release of proteins and enzymes, including β-glucuronidase, eosinophil peroxidase, and arylsulfatase. nih.govkarger.comnih.gov Furthermore, 5-oxo-ETE can dramatically increase eosinophil degranulation in response to other mediators such as PAF, LTB4, and C5a, enhancing their potencies by up to 10,000-fold. nih.govaai.orgnih.gov

Data on Eosinophil Degranulation:

| Stimulus | Priming Agent | Degranulation Response | Enzymes Released |

| 5-oxo-ETE | None | Modest | Not specified |

| 5-oxo-ETE | GM-CSF | Stronger | β-glucuronidase, Eosinophil Peroxidase, Arylsulfatase |

| PAF, LTB4, C5a, FMLP | None | Baseline | Not specified |

| PAF, LTB4, C5a, FMLP + 5-oxo-ETE | None | Dramatically enhanced | Not specified |

5-Oxo-ETE has been shown to enhance eosinophil survival, although this effect appears to be indirect and dependent on the presence of other cells, particularly monocytes. nih.govresearchgate.netnih.govnih.gov Studies have demonstrated that 5-oxo-ETE promotes eosinophil survival in the presence of small numbers of monocytes, but not when added to pure eosinophil populations. nih.govresearchgate.netnih.gov This effect is mediated by the release of GM-CSF from monocytes stimulated by 5-oxo-ETE. nih.govresearchgate.netnih.govnih.gov Conditioned medium from 5-oxo-ETE-treated monocytes also strongly promotes eosinophil survival, and this effect can be blocked by an antibody against GM-CSF. nih.govnih.gov This suggests that 5-oxo-ETE's influence on eosinophil survival is primarily through its ability to stimulate the release of this potent survival factor from monocytes. nih.gov

Induction of Degranulation and Release of Granule-Bound Enzymes (e.g., β-glucuronidase, Eosinophil Peroxidase, Arylsulfatase)

Neutrophil Responses

Neutrophils also respond to 5-oxo-ETE, exhibiting similar, although generally less potent, responses compared to eosinophils. karger.com This difference in potency may be attributed to neutrophils expressing lower numbers of the OXE receptor. karger.com

5-Oxo-ETE is a chemoattractant for neutrophils. wikipedia.orgencyclopedia.pubnih.govresearchgate.net The responses of neutrophils to 5-oxo-ETE are similar to those observed in eosinophils, including chemotaxis and migration. nih.govkarger.com While LTB4 is known as a potent chemoattractant for neutrophils, 5-oxo-ETE is also recognized for its ability to induce neutrophil chemotaxis. nih.gov In studies comparing the effects of 5-oxo-ETE and LTB4 on feline leukocyte migration, both induced similar degrees of migration at low concentrations, but the maximal response to 5-oxo-ETE was significantly greater at higher concentrations. nih.gov Exposure to 5-oxo-ETE has been shown to trigger significant neutrophil migration in experimental models. researchgate.net

Data on Neutrophil Chemotaxis/Migration (Feline Leukocytes):

| Chemoattractant | Concentration (1 nM) | Maximal Response (vs. LTB4) | EC50 (nM) |

| 5-oxo-ETE | Similar migration | ~3 times greater | 24 ± 16 |

| LTB4 | Similar migration | 1x (Reference) | 1.2 ± 0.4 |

Induction of Calcium Mobilization

5-Oxoete is a potent stimulator of intracellular calcium mobilization in various cell types, including neutrophils, eosinophils, and basophils. karger.comnih.govnih.govatsjournals.org This rapid response is observed within seconds of exposure to 5-Oxoete. atsjournals.org Studies suggest that this calcium mobilization is mediated through a signaling pathway involving phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). karger.com IP3 contributes to the increase in intracellular calcium concentration. karger.com The response in neutrophils is inhibited by pretreatment with pertussis toxin, indicating involvement of a Gi protein-linked receptor. nih.govaai.org While potent in neutrophils and eosinophils, 5-Oxoete is a weak inducer of calcium flux in basophils. nih.gov Notably, 5-Oxoete does not appear to influence calcium mobilization in monocytes. karger.com

Promotion of Aggregation and Adherence

5-Oxoete has been shown to promote the aggregation and adherence of neutrophils. karger.comnih.govnih.govoup.comaging-us.com This effect is considered a potential mechanism by which 5-Oxoete contributes to the infiltration of neutrophils into inflammatory sites. nih.govoup.com The adherence of neutrophils to plasma-coated plastic is stimulated by 5-Oxoete with a time course similar to that observed for the increased surface expression of CD11b. nih.govoup.com Low concentrations of phorbol (B1677699) myristate acetate (B1210297) (PMA) can enhance this adherence response. nih.govoup.com

Upregulation of Adhesion Molecules (e.g., CD11b, CD11c)

Exposure to 5-Oxoete leads to the upregulation of adhesion molecules on the surface of inflammatory cells, particularly CD11b and CD11c on neutrophils. karger.comnih.govnih.govoup.com In neutrophils, 5-Oxoete stimulates the expression of CD11b and, to a lesser extent, CD11c. nih.govoup.com The surface expression of CD11b in neutrophils reaches maximal levels within approximately 12 minutes. nih.gov The EC50 for this response in neutrophils is around 50 nM, which can be lowered to 20 nM by preincubation with PMA. nih.gov 5-Oxoete also increases the surface expression of CD11b on eosinophils and has a modest effect on CD11b expression in basophils. researchgate.net

Production of Reactive Oxygen Species (e.g., Superoxide)

5-Oxoete can stimulate the production of reactive oxygen species, such as superoxide (B77818), in neutrophils. karger.comnih.gov However, the extent of this response in neutrophils is relatively modest in unprimed cells. nih.govnih.gov A robust production of superoxide is observed when neutrophils are pretreated with priming agents like granulocyte-macrophage colony-stimulating factor (GM-CSF) or platelet-activating factor (PAF). karger.comnih.gov Oxidative stress is also known to strongly stimulate the synthesis of 5-Oxoete itself from 5S-HETE in various cell types, with the notable exception of neutrophils. nih.govresearchgate.net

Release of Granule Enzymes (e.g., β-glucuronidase, Lysozyme)

5-Oxoete can stimulate the release of granule enzymes, including β-glucuronidase and lysozyme, from neutrophils. karger.comnih.gov Similar to superoxide production, this release can be enhanced when neutrophils are primed with mediators such as tumor necrosis factor (TNF)-α, granulocyte colony stimulating factor (G-CSF), or PAF. karger.com While 5-Oxoete triggers the respiratory burst and the release of granule enzymes, the degranulation response in the absence of cytokine priming is rather modest. nih.gov In contrast to its effects on neutrophils, 5-Oxoete does not induce degranulation in basophils, as assessed by histamine (B1213489) release and cell surface expression of CD63. nih.govresearchgate.net

Basophil Responses: Chemotaxis

5-Oxoete is recognized as a potent chemoattractant for basophils, playing a potential role in their recruitment to inflammatory sites, particularly in allergic diseases. karger.comwikipedia.orgnih.govaging-us.comencyclopedia.puboup.com It effectively promotes the migration of basophils, especially when these cells are primed with interleukin-3 (IL-3). nih.govoup.com This migration through a basement membrane substitute like Matrigel is dependent on the release of matrix metalloproteinase-9 (MMP-9). nih.govoup.com While potent for chemotaxis, 5-Oxoete has only modest effects on other basophil responses, including calcium mobilization and the expression of CD11b and CD203c. nih.govnih.govresearchgate.net 5-Oxoete does not induce basophil degranulation. nih.govresearchgate.net The chemoattractant effect on basophils is observed in the low nanomolar concentration range and is sensitive to pertussis toxin. nih.gov

Monocyte and Macrophage Responses

5-Oxoete is also capable of influencing the function of monocytes and macrophages. It can provoke monocytes to release GM-CSF, a cytokine that enhances eosinophil survival. karger.comnih.govnih.gov This release of GM-CSF from monocytes in response to 5-Oxoete is concentration-dependent and can be observed at picomolar concentrations, with a maximal effect typically seen after 24 hours. nih.gov At concentrations of 10 nM or higher, 5-Oxoete induces a stronger GM-CSF release from monocytes compared to leukotriene B4 (LTB4). nih.gov 5-Oxoete also has the capability to induce monocyte migration, although its potency may be less than that of other monocyte chemoattractants like monocyte chemotactic protein-1 (MCP-1). karger.com However, 5-Oxoete can significantly enhance monocyte migration through synergistic interaction with MCP-1 or MCP-3. karger.com Similar to eosinophils and neutrophils, 5-Oxoete can elicit actin polymerization in monocytes, but it does not affect calcium mobilization in these cells. karger.comaai.org Injection of 5-Oxoete into human skin has been shown to cause local accumulation of circulating blood cells, including monocyte-derived macrophages, albeit to a lesser extent than eosinophils and neutrophils. wikipedia.orgencyclopedia.pub

Summary of Selected Cellular Responses to 5-Oxoete

| Cell Type | Response | Effect | Notes | Source(s) |

| Neutrophils | Calcium Mobilization | Potent induction | Involves PLC, IP3, DAG, PKC; pertussis toxin sensitive | karger.comnih.govaai.org |

| Neutrophils | Aggregation & Adherence | Promoted | Enhanced by PMA | karger.comnih.govnih.govoup.com |

| Neutrophils | CD11b Expression | Upregulated | EC50 ~50 nM (20 nM with PMA) | karger.comnih.govoup.com |

| Neutrophils | CD11c Expression | Upregulated (to a lesser extent than CD11b) | karger.comnih.govoup.com | |

| Neutrophils | Superoxide Production | Stimulated | Modest in unprimed cells; robust when primed (GM-CSF, PAF) | karger.comnih.govnih.gov |

| Neutrophils | Granule Enzyme Release | Stimulated (β-glucuronidase, Lysozyme) | Modest in unprimed cells; enhanced when primed (TNF-α, G-CSF, PAF) | karger.comnih.gov |

| Basophils | Chemotaxis | Potent chemoattractant | Enhanced by IL-3 priming; low nanomolar range; pertussis toxin sensitive | karger.comnih.govoup.com |

| Basophils | Calcium Mobilization | Weak induction | nih.govresearchgate.net | |

| Basophils | CD11b Expression | Modest effect | researchgate.net | |

| Basophils | Degranulation | Does not induce | Assessed by histamine release, CD63 expression | nih.govresearchgate.net |

| Monocytes | GM-CSF Release | Stimulated | Concentration-dependent; picomolar range; stronger than LTB4 at higher concentrations | karger.comnih.gov |

| Monocytes | Migration | Induced | Less potent than MCP-1 alone; synergistic with MCP-1 or MCP-3 | karger.com |

| Monocytes | Calcium Mobilization | Not influenced | karger.com |

Induction of Chemotaxis and Migration

5-Oxoete is a potent chemoattractant for several types of leukocytes, including eosinophils, neutrophils, basophils, and monocytes encyclopedia.pubnih.govresearchgate.netnih.gov. Its effects have been most extensively studied on eosinophils, for which it is considered the most potent naturally occurring chemoattractant encyclopedia.pubnih.govnih.gov. Studies have shown that intradermal injection of 5-Oxoete in humans elicits the infiltration of eosinophils and, to a lesser extent, neutrophils into the skin encyclopedia.pubnih.gov.

5-Oxoete also induces the migration of monocytes, although its potency for monocyte migration is approximately half that of other chemoattractants like MCP-1 nih.govkarger.com. However, synergistic interactions between 5-Oxoete and chemokines such as MCP-1 and MCP-3 can significantly enhance monocyte migration encyclopedia.pubnih.govkarger.com. Beyond chemotaxis, 5-Oxoete induces other responses in inflammatory cells, including calcium mobilization, actin polymerization, CD11b expression, and L-selectin shedding in neutrophils and eosinophils nih.gov. It can also stimulate degranulation and superoxide production in these cells, particularly when they have been primed with cytokines like GM-CSF or TNF-α nih.govkarger.com.

Research in zebrafish embryos has demonstrated that 5-Oxoete can induce leukocyte infiltration in response to tissue damage, a process blocked by down-regulating the OXE receptor nih.gov. This highlights a role for 5-Oxoete and its receptor in damage-induced leukocyte recruitment nih.gov.

Release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

An important effect of 5-Oxoete on monocytes is its ability to stimulate the release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) nih.govnih.govkarger.comnih.gov. This effect is concentration-dependent and can occur at picomolar concentrations nih.gov. GM-CSF is a potent survival factor for eosinophils and plays a significant role in prolonging their lifespan nih.govnih.gov. While 5-Oxoete does not appear to have a direct effect on eosinophil survival, it strongly enhances their survival when added to co-cultures containing small numbers of monocytes nih.govnih.gov. Conditioned medium from monocytes treated with 5-Oxoete also promotes eosinophil survival, an effect that can be blocked by an antibody against GM-CSF nih.govnih.gov. This suggests that 5-Oxoete indirectly promotes eosinophil survival by stimulating GM-CSF release from monocytes nih.govnih.govnih.govresearchgate.net.

B-Lymphocyte Responses

While 5-Oxoete is primarily known for its effects on myeloid cells, some research suggests its involvement in B-lymphocyte biology. 5-HEDH, the enzyme responsible for converting 5-HETE to 5-Oxoete, is expressed in B lymphocytes researchgate.net. Oxidative stress, which favors 5-Oxoete formation, has been shown to augment 5-LO activity in B lymphocytes researchgate.net. Although the direct effects of 5-Oxoete on B-lymphocyte chemotaxis, proliferation, differentiation, or antibody production are not as extensively documented as its effects on myeloid cells, the presence of the metabolic machinery for its synthesis in B lymphocytes suggests a potential, albeit less characterized, role in B cell-mediated immune responses wikipedia.orgsavemyexams.comuomustansiriyah.edu.iq.

Effects on Cancer Cell Biology

Emerging evidence indicates that 5-Oxoete can influence various aspects of cancer cell biology, including proliferation, survival, and interactions within the tumor microenvironment.

Promotion of Cancer Cell Proliferation

Multiple studies have demonstrated that 5-Oxoete can stimulate the proliferation of various cancer cell lines, including those derived from prostate, breast, lung, ovary, colon, and pancreas cancers wikipedia.orgencyclopedia.pubnih.govnih.govconicet.gov.arresearchgate.net. This proliferative effect appears to be mediated, at least in part, by the OXE receptor, which is expressed in a variety of tumor cells nih.govnih.govnih.govresearchgate.net. Blocking the expression of the OXE receptor with siRNA has been shown to reduce the viability of prostate cancer cells nih.govnih.govresearchgate.net.

Studies using prostate cancer cells (PC3) have indicated that the proliferative effects of 5-Oxoete may be mediated by the activation of PLC-β, leading to the release of diacyl glycerol (B35011) and activation of PKC-ε researchgate.net. While 5-Oxoete promotes proliferation in many cancer cell types, its effect can vary depending on the specific cell line and the presence of the OXE receptor conicet.gov.ar.

Anti-Apoptotic Effects and Enhanced Cell Survival

In addition to promoting proliferation, 5-Oxoete has been shown to exert anti-apoptotic effects and enhance the survival of cancer cells wikipedia.orgnih.govnih.govkarger.comresearchgate.net. It has been found to inhibit selenium-induced apoptosis in prostate cancer cells nih.govnih.govresearchgate.net. The anti-apoptotic and proliferative effects of 5-Oxoete in cancer cells appear to be mediated by the OXE receptor nih.govnih.govresearchgate.net. Furthermore, 5-Oxoete has been shown to block the induction of apoptosis by inhibitors of the 5-lipoxygenase pathway nih.gov.

Several arachidonic acid metabolites synthesized via the 5-LO pathway, including 5-Oxoete, have been shown to promote tumor cell viability and protect against cytotoxicity induced by 5-LO inhibitors frontiersin.orgfrontiersin.org. The precise mechanisms underlying these anti-apoptotic effects are still being investigated but may involve the activation of mitogenic and anti-apoptotic signaling pathways like MAPK and Akt kinases frontiersin.orgfrontiersin.org.

Role in Tumor Microenvironment Interactions

5-Oxoete is suggested to play a role in the interactions within the tumor microenvironment, particularly concerning the infiltration of leukocytes into tumors nih.govnih.govconicet.gov.arportlandpress.com. Inflammatory cells, including neutrophils and eosinophils, are often found infiltrating tumors researchgate.net. Since 5-Oxoete is a potent chemoattractant for these cell types and can be produced by inflammatory cells and even some tumor cells, it is plausible that it contributes to the recruitment of leukocytes into the tumor microenvironment wikipedia.orgencyclopedia.pubnih.govnih.govresearchgate.net.

Transcellular biosynthesis, where cells lacking 5-LO but expressing 5-HEDH convert 5-HETE released by other cells (like neutrophils) into 5-Oxoete, can occur in tumor cells wikipedia.orgnih.govresearchgate.net. This process could contribute to the presence of 5-Oxoete within the tumor microenvironment, potentially influencing the behavior of both cancer cells and infiltrating immune cells wikipedia.orgnih.govresearchgate.net. Recent research also indicates that 5-Oxoete, through the OXE receptor, can attract macrophages to the tumor site nih.gov. Furthermore, activation of the OXE receptor on tumor cells by macrophages can induce cytoskeletal changes and increase tumor cell migration nih.gov. This highlights a potential crosstalk between tumor cells and macrophages mediated by 5-Oxoete and its receptor within the tumor microenvironment nih.gov.

Effects on Other Cell Types

Beyond its prominent effects on inflammatory cells like eosinophils and neutrophils, 5-oxo-ETE has been shown to influence the function of other cell types, including those in the lung airways, steroidogenic tissues, and bone.

Lung Airway Smooth Muscle Cell Contractility

Studies investigating the effects of 5-oxo-ETE on lung airway smooth muscle cells have yielded contrasting results depending on the species studied. In guinea pigs, 5-oxo-ETE has been observed to contract smooth muscle and organ-cultured bronchi. wikipedia.orgencyclopedia.pubresearchgate.net This contractile effect in guinea pig airway smooth muscle is concentration-dependent and involves the mobilization of intracellular Ca²⁺ and requires Ca²⁺ entry. physiology.orgnih.gov The responses were inhibited by indomethacin (B1671933) and SC-560 (a COX-1 inhibitor), suggesting mediation by the release of thromboxane (B8750289) A₂ (TXA₂). researchgate.netphysiology.orgnih.gov The selective TXA₂ receptor antagonist SQ-29548 also inhibited the contractile effects. researchgate.netphysiology.orgnih.gov Furthermore, the Rho-kinase inhibitor Y-27632 blocked the responses, suggesting involvement of Ca²⁺ sensitization of myofilaments. researchgate.netphysiology.org

In contrast to the findings in guinea pigs, 5-oxo-ETE has been reported to relax bronchi isolated from human lung. wikipedia.orgencyclopedia.pubwikipedia.orgresearchgate.net The relaxation observed in human bronchi may not involve the OXER1 receptor. wikipedia.orgencyclopedia.pub These differing effects suggest that 5-oxo-ETE may not be directly involved in the bronchoconstriction seen in eosinophil-based allergic asthma reactions in humans. wikipedia.orgencyclopedia.pub

Regulation of Steroid Production in Steroidogenic Cells

Research indicates that 5-oxo-ETE can influence steroid production in steroidogenic cells. In human H295R adrenocortical cells, 5-oxo-ETE stimulates an increase in the transcription of steroidogenic acute regulatory protein (StAR) messenger RNA. wikipedia.orgencyclopedia.pubnih.govconicet.gov.ar StAR protein plays a critical role in the transport of cholesterol, a rate-limiting step in steroidogenesis. conicet.gov.arnih.gov

Studies have shown that 5-oxo-ETE stimulates human H295R adrenocortical cells to produce aldosterone (B195564) and progesterone. wikipedia.orgencyclopedia.pub This effect appears to be mediated through an OXER1-dependent pathway. wikipedia.orgencyclopedia.pub The activation of the OXE receptor by 5-oxo-ETE has been shown to increase cAMP-dependent steroid production, as well as StAR mRNA and protein levels in both human H295R and murine MA-10 Leydig cells. nih.govconicet.gov.ar While 5-oxo-ETE alone increased StAR mRNA and protein, it did not promote full steroidogenesis, possibly due to the lack of StAR protein phosphorylation. conicet.gov.ar

The involvement of arachidonic acid metabolism through the 5-lipoxygenase pathway in hormonal regulation of steroidogenesis has been suggested, with 5-oxo-ETE acting as a potent agonist for the OXE receptor involved in this process. nih.govconicet.gov.arnih.gov

Involvement in Bone Remodeling Processes

Evidence suggests a potential role for 5-oxo-ETE and related 5-HETE family members in the regulation of bone remodeling. wikipedia.orgdntb.gov.ua Bone remodeling is a continuous process involving bone resorption by osteoclasts and bone formation by osteoblasts. medicine.dp.ua

In vitro studies using a mixed culture system have shown that 5(S)-HETE, a precursor to 5-oxo-ETE, is released by monocytes and can stimulate osteoclast-dependent bone resorption at sub-nanomolar concentrations. wikipedia.org Additionally, 5(S)-HETE has been shown to inhibit bone-like nodule formation induced by morphogenetic protein-2 (BMP-2) in mouse calvarial organ cultures. wikipedia.org

While 5(S)-HETE has demonstrated activity in these processes, it is suggested that 5-oxo-ETE may contribute to the regulation of bone remodeling, potentially with greater potency than 5(S)-HETE. wikipedia.org Further research is needed to fully elucidate the specific involvement and mechanisms of 5-oxo-ETE in bone remodeling processes.

Interactions and Synergism of 5 Oxoete with Other Biological Mediators

Synergistic Effects with Chemokines (e.g., CCL2, CCL8, MCP-1, MCP-3) on Cell Migration

5-Oxo-ETE exhibits synergistic interactions with certain chemokines in promoting cell migration, particularly for monocytes. Strong synergistic effects have been observed between 5-oxo-ETE and both MCP-1 (CCL2) and MCP-3 (CCL7), leading to significantly enhanced monocyte migration. nih.govnih.govencyclopedia.pub While 5-oxo-ETE is a potent inducer of monocyte migration, its efficacy can be less than that of other monocyte chemoattractants like fMLP and MCP-1 when acting alone. nih.gov However, the combination with chemokines like MCP-1 and MCP-3 results in a more pronounced migratory response. nih.govnih.govencyclopedia.pub 5-Oxo-ETE also induces actin polymerization in monocytes to a degree comparable to MCP-1, although it does not stimulate calcium mobilization in these cells. nih.gov

In eosinophils, 5-oxo-ETE can also act synergistically with chemokines. For instance, threshold concentrations of eotaxin and RANTES can shift the concentration-response curve for 5-oxo-ETE-induced eosinophil chemotaxis to the left, indicating enhanced sensitivity. nih.govnih.govkarger.com

Cooperative Interactions with Cytokines (e.g., GM-CSF, G-CSF, TNF-α, IL-5) in Cell Activation

5-Oxo-ETE engages in cooperative interactions with various cytokines, influencing the activation and responsiveness of inflammatory cells. Pretreatment of eosinophils with GM-CSF can significantly enhance their degranulation response to 5-oxo-ETE. nih.gov This suggests that while 5-oxo-ETE alone may have a modest effect on degranulation, priming by GM-CSF increases the cells' sensitivity to 5-oxo-ETE, potentially leading to the release of mediators that can damage airway epithelium. nih.gov

Furthermore, 5-oxo-ETE has been shown to stimulate human monocytes to release GM-CSF. nih.govnih.govresearchgate.net This release of GM-CSF by monocytes, induced by 5-oxo-ETE, can act as a survival factor for eosinophils and potentially prolong their presence at inflammatory sites. nih.govresearchgate.net The GM-CSF released can also enhance OXE-mediated responses to 5-oxo-ETE and increase the survival of neutrophils and eosinophils. researchgate.net

In neutrophils, 5-oxo-ETE can elicit a greater reaction in terms of granule enzyme release (such as β-glucuronidase and lysozyme) when these cells are primed with TNF-α, G-CSF, or PAF. karger.com This indicates a cooperative interaction where cytokines and other mediators can augment the activation signals initiated by 5-oxo-ETE.

Pretreatment of human eosinophils with IL-5, a key mediator in eosinophil activation, also increases their in vitro chemotactic response to 5-oxo-ETE. encyclopedia.pub

Interactions with Other Lipid Mediators (e.g., Platelet-Activating Factor (PAF), Leukotriene B4)

5-Oxo-ETE interacts with other lipid mediators, notably Platelet-Activating Factor (PAF) and Leukotriene B4 (LTB4), influencing cell migration and degranulation. 5-Oxo-ETE and PAF demonstrate synergistic effects in stimulating human eosinophils and neutrophils. encyclopedia.pub The combined action of these mediators elicits responses that are greater than the sum of their individual effects, even at relatively low concentrations. encyclopedia.pub Low concentrations of 5-oxo-ETE can enhance eosinophil migration in response to PAF. nih.govnih.govkarger.com

Furthermore, 5-oxo-ETE dramatically increases the potency of PAF and LTB4 in stimulating human eosinophils to degranulate. nih.govnih.govencyclopedia.pub This highlights a cooperative interaction where 5-oxo-ETE enhances the degranulatory signals initiated by PAF and LTB4.

While both 5-oxo-ETE and LTB4 are potent proinflammatory mediators, their effects and mechanisms can differ. nih.gov For instance, 5-oxo-ETE is a much stronger inducer of actin polymerization in eosinophils than LTB4, a response closely related to cell migration. nih.govkarger.com Conversely, PAF is considerably more effective than either 5-oxo-ETE or LTB4 in stimulating calcium mobilization in eosinophils. atsjournals.org The complementary effects of 5-oxo-ETE on actin polymerization and PAF on calcium mobilization may contribute to their observed synergistic effect on eosinophil migration. atsjournals.org

Despite being a less potent chemoattractant for neutrophils compared to LTB4, 5-oxo-ETE can activate neutrophils independently of LTB4 and may play a role if neutrophils become desensitized to LTB4. nih.gov

Modulation by Pharmacological Agents (e.g., Tamoxifen, MK-886) and Docosahexaenoic Acid (DHA)

The synthesis of 5-oxo-ETE can be modulated by certain pharmacological agents and fatty acids. Studies have shown that agents reported to have cytotoxic effects on cancer cells, including the ω3 polyunsaturated fatty acid Docosahexaenoic Acid (DHA), the FLAP antagonist MK-886, and Tamoxifen, can stimulate 5-oxo-ETE synthesis. researchgate.netnih.gov

In certain cancer cell lines, such as PC3 (prostate), A-427 (lung), and MCF7 (breast), DHA has been shown to increase the ability of these cells to synthesize 5-oxo-ETE. nih.govnih.gov Similar effects were observed with Tamoxifen and MK-886. nih.govnih.gov This increased synthesis of 5-oxo-ETE by dying cells could potentially be significant at sites of tissue damage and inflammation, potentially contributing to the infiltration of inflammatory cells. nih.gov

Specifically, in PC3 cells, DHA had the greatest effect among the tested agents in stimulating 5-oxo-ETE synthesis from 5-HETE. nih.gov MK-886, a FLAP antagonist, has been shown to induce apoptosis in tumor cells, and its effects can be blocked by the addition of 5-oxo-ETE, suggesting a role for 5-oxo-ETE in tumor cell survival. nih.gov

Here is a summary of the effects of these agents on 5-oxo-ETE synthesis in PC3 cells:

| Agent | Effect on 5-Oxo-ETE Synthesis (Relative to Vehicle) |

| DHA | Strongly stimulated (greatest effect) |

| MK-886 | Strongly stimulated |

| Tamoxifen | Strongly stimulated |

| Triacsin C | Inhibited |

Note: Data based on observations in PC3 cells incubated with 5-HETE. nih.gov

Methodological Approaches in 5 Oxoete Research

Chemical Synthesis and Derivatization

The study of 5-oxo-ETE necessitates access to the pure compound and its modified forms. Chemical synthesis provides the means to obtain 5-oxo-ETE and structural analogs, while derivatization allows for the creation of labeled standards and probes for specific applications.

Preparation of Deuterated and Tritiated 5-Oxoete for Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards, such as deuterated 5-oxo-ETE, are essential for accurate quantification of endogenous 5-oxo-ETE using isotope dilution mass spectrometry (IDMS). The total synthesis of 11,12,14,15-tetratritiated and deuterated 5-oxo-ETE has been accomplished using a novel bisacetylene precursor acs.orgresearchgate.netacs.org. The synthesis of labeled derivatives is crucial for investigating the role and biochemistry of this inflammatory mediator acs.orgresearchgate.net. For instance, 5-OxoETE-d7, containing seven deuterium (B1214612) atoms, is specifically intended for use as an internal standard in GC- or LC-mass spectrometry for 5-oxoETE quantification caymanchem.comsapphire-usa.combiomol.com. The preparation of a tetra deutero derivative has been performed for use in mass spectrometric assays nih.gov.

Development of Affinity Probes for Receptor and Enzyme Characterization